4-(morpholin-4-yl)-N-(propan-2-yl)aniline is a chemical compound with the molecular formula and a molecular weight of 220.31 g/mol. It is recognized for its potential applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. This compound is notable for its ability to act as a kinase inhibitor, which has implications in cancer research and other therapeutic areas .
This compound is classified under organic compounds, specifically within the category of anilines due to the presence of an amino group attached to a benzene ring. It features a morpholine group, which contributes to its biological activity. The compound is available from various chemical suppliers, ensuring accessibility for research purposes.
The synthesis of 4-(morpholin-4-yl)-N-(propan-2-yl)aniline typically involves several methods, including:
The synthesis usually requires careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. Continuous flow synthesis techniques may also be employed in industrial settings to enhance efficiency and scalability.
The molecular structure of 4-(morpholin-4-yl)-N-(propan-2-yl)aniline features:
The structural representation can be described using InChI and InChI Key:
InChI=1S/C13H20N2O/c1-11(2)14-12-3-5-13(6-4-12)15-7-9-16-10-8-15/h3-6,11,14H,7-10H2,1-2H3
WYZBSJRPNJGDJW-UHFFFAOYSA-N
.4-(morpholin-4-yl)-N-(propan-2-yl)aniline participates in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For example:
The mechanism of action of 4-(morpholin-4-yl)-N-(propan-2-yl)aniline primarily involves its interaction with specific enzymes or receptors. By binding to these targets, it modulates their activity, leading to various biological effects:
The physical properties include:
Key chemical properties are:
Relevant data includes:
4-(morpholin-4-yl)-N-(propan-2-yl)aniline has been utilized in various scientific applications:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8